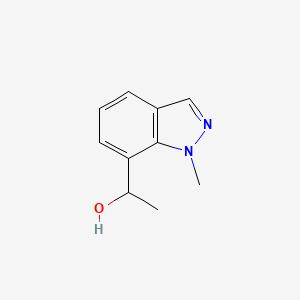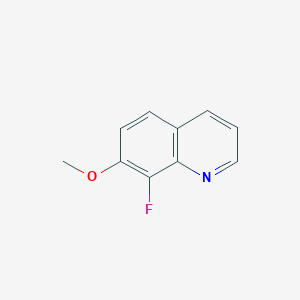![molecular formula C10H6N2O B11913692 Furo[3,4-b]quinoxaline CAS No. 269-71-6](/img/structure/B11913692.png)
Furo[3,4-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-b]quinoxaline can be achieved through several methods. One common approach involves the condensation of substituted 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . Another method includes the reaction of 5,6-difluorobenzofuroxane with ethyl acetoacetate in the presence of triethylamine, followed by subsequent transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free catalysis has been explored to make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions: Furo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated furoquinoxaline derivatives.
Aplicaciones Científicas De Investigación
Furo[3,4-b]quinoxaline has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of Furo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s ability to intercalate into DNA and induce oxidative stress also contributes to its biological activity .
Comparación Con Compuestos Similares
Furo[2,3-b]quinoxaline: Another positional isomer with similar structural features but different electronic properties.
Pyrrolo[3,4-b]quinoxaline: A related compound with a pyrrole ring instead of a furan ring.
Uniqueness: Furo[3,4-b]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .
Propiedades
Número CAS |
269-71-6 |
|---|---|
Fórmula molecular |
C10H6N2O |
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
furo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-6H |
Clave InChI |
NTXBSHWBLIQXIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=COC=C3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
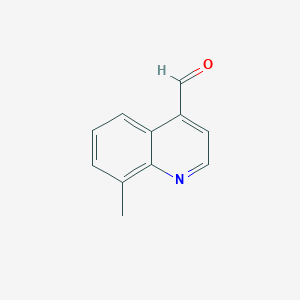
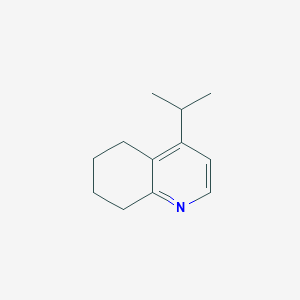

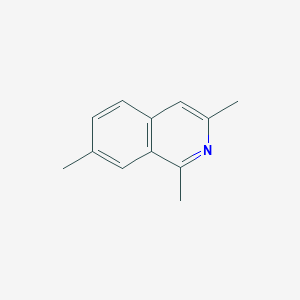


![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)
